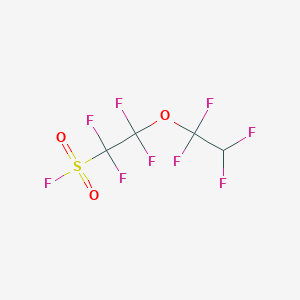![molecular formula C19H13BrN2O B009150 1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone CAS No. 108335-04-2](/img/structure/B9150.png)
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomine S is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eudistomine S typically involves the Pictet-Spengler reaction, which is an acid-catalyzed cyclization of tryptamines with aldehydes or ketones. This reaction forms the β-carboline core structure. The specific conditions for synthesizing Eudistomine S include using bromo-substituted tryptamines and phenylglyoxals as key intermediates .
Industrial Production Methods
Industrial production of Eudistomine S is not well-documented due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Eudistomine S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the β-carboline core, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the β-carboline core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (bromine, chlorine) and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce halogenated derivatives .
Scientific Research Applications
Eudistomine S has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-carboline chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential antitumor and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Eudistomine S involves its interaction with cellular targets, such as ribosomal subunits. By binding to the 40S or 80S ribosomal subunits, Eudistomine S inhibits protein translation, leading to cell death. This mechanism is responsible for its cytotoxic, antitumor, and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
Eudistomine S is part of a larger family of β-carboline derivatives, including:
- Eudistomine C
- Eudistomine U
- Isoeudistomine U
Uniqueness
Eudistomine S is unique due to its specific substitution pattern and the presence of bromo-substituted groups, which are characteristic of marine natural products.
Properties
CAS No. |
108335-04-2 |
|---|---|
Molecular Formula |
C19H13BrN2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H13BrN2O/c20-13-6-7-16-15(11-13)14-8-9-21-19(18(14)22-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2 |
InChI Key |
OYTXGTJRWYPFKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















